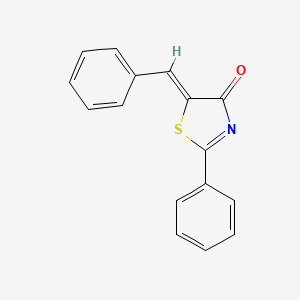

(5z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5h)-one

説明

Overview of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds form a cornerstone of contemporary chemical and pharmaceutical research. rroij.com These are organic compounds that contain a ring structure composed of atoms of at least two different elements. rroij.com While carbon is the predominant element, the inclusion of one or more "heteroatoms"—typically nitrogen, oxygen, or sulfur—imparts unique chemical and physical properties to the molecule. rroij.commdpi.com This structural diversity makes them highly versatile and attractive scaffolds in medicinal chemistry and drug design. mdpi.com

The significance of heterocyclic compounds is underscored by their prevalence in biologically active molecules; it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov Their frameworks are central to a vast array of pharmaceuticals, including antibiotics, antivirals, antifungals, and antitumor agents. mdpi.com The ability of medicinal chemists to modify heterocyclic structures allows for the fine-tuning of a molecule's properties, such as its solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These modifications are critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of potential drug candidates. nih.gov The ever-expanding role of these compounds in drug discovery is continually supported by advances in synthetic methodologies, such as metal-catalyzed cross-coupling reactions, which provide rapid and efficient access to a wide variety of functionalized heterocycles. nih.govrsc.org

Significance of the Thiazolone Scaffold in Medicinal Chemistry and Bioactive Compound Design

Within the broad class of heterocyclic compounds, the thiazole (B1198619) ring and its derivatives, including the thiazolone scaffold, are recognized as "privileged structures" in medicinal chemistry. mdpi.commdpi.com Thiazole is a five-membered ring containing both a sulfur and a nitrogen atom. This nucleus is a key component in numerous natural products, such as Vitamin B1 (Thiamine), and is present in many commercially successful drugs, including the antimicrobial agent Sulfathiazole and the antiretroviral drug Ritonavir. bohrium.comnih.govresearchgate.net

The thiazolone scaffold, a derivative of thiazole featuring a ketone group, has proven to be a particularly fruitful area of research. Thiazolone derivatives exhibit a wide spectrum of pharmacological activities. bohrium.com The versatility of this scaffold allows for structural modifications that can lead to compounds with enhanced potency and improved pharmacokinetic profiles, making it a valuable tool in addressing challenges like drug resistance. bohrium.com The ongoing investigation into thiazolidin-4-ones, a closely related structure, further highlights the therapeutic importance of this heterocyclic system. mdpi.com

| Biological Activity | Reference |

|---|---|

| Antimicrobial (Antibacterial, Antifungal) | nih.govresearchgate.netnih.govresearchgate.net |

| Anticancer | mdpi.comresearchgate.netnih.gov |

| Anti-inflammatory | mdpi.comnih.gov |

| Antiviral | researchgate.netnih.gov |

| Antioxidant | nih.govnih.gov |

| Antitubercular | mdpi.comsemanticscholar.org |

| Antiparasitic | mdpi.comresearchgate.net |

| Anticonvulsant | mdpi.comnih.gov |

Structural Features and Isomeric Considerations of (5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one

This compound is a specific derivative of the thiazolone family with distinct structural features that contribute to its chemical properties and biological potential. The molecule is built upon a central 1,3-thiazol-4(5H)-one core.

Key structural components include:

A 2-phenyl group: A phenyl ring is attached to the second position of the thiazolone ring.

A 5-benzylidene group: A benzylidene moiety is attached to the fifth position of the thiazolone ring via an exocyclic double bond. This creates a β-phenyl-α,β-unsaturated carbonyl (PUSC) system, a structural motif known to be important for various biological activities. nih.govresearchgate.net

The designation "(5Z)" is a critical stereochemical descriptor. It refers to the geometry of the substituents around the exocyclic double bond at the 5-position. According to Cahn-Ingold-Prelog priority rules, the 'Z' configuration (from the German zusammen, meaning "together") indicates that the highest-priority groups on each of the two carbon atoms of the double bond are on the same side. In synthetic procedures, the Z-isomer is often the thermodynamically more stable and, therefore, the predominantly obtained product. mdpi.com The specific geometry of such compounds is typically confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

| Structural Component | Description |

|---|---|

| Core Scaffold | 1,3-Thiazol-4(5H)-one |

| Substituent at C2 | Phenyl group |

| Substituent at C5 | Benzylidene group |

| Key Functional Motif | β-phenyl-α,β-unsaturated carbonyl (PUSC) |

| Stereochemistry at C5 | (Z)-isomer around the exocyclic double bond |

Historical Context and Evolution of Research on Thiazolone Compounds

The history of thiazolone-related compounds dates back nearly 150 years to the first synthesis of the rhodanine (B49660) (2-sulfanylidene-1,3-thiazolidin-4-one) core by Marceli Nencki. researchgate.net The broader field of thiazole chemistry gained significant momentum following the foundational work of Arthur Hantzsch and August Hofmann, which included the development of the now-classic Hantzsch thiazole synthesis. nih.govnih.gov The first synthesis of thiazolines, a related class of compounds, was reported by Richard Willstatter in 1909. nih.gov

Initial interest in these compounds was not primarily for medicinal purposes. For instance, Mills established the importance of the thiazole ring in cyanine (B1664457) dyes, which found application as photographic sensitizers. nih.gov Other early applications included their use as vulcanizing accelerators in the rubber industry. nih.gov Over time, the focus of research shifted dramatically as the diverse biological activities of these scaffolds were uncovered. The discovery of the thiazole ring in essential molecules like penicillin and thiamine (B1217682) spurred further investigation into their pharmacological potential. This evolution has led to the current landscape where thiazole and thiazolone derivatives are recognized as highly valuable scaffolds in the design and development of novel therapeutic agents. bohrium.comnih.gov

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and its analogues is vibrant, with a strong focus on synthesizing novel derivatives and exploring their therapeutic potential across various disease areas. Modern research leverages a combination of advanced synthetic techniques, in vitro biological assays, and in silico computational methods to design and evaluate new compounds.

A recent and specific area of investigation for this compound derivatives is their potential as anti-melanogenic agents through the inhibition of the enzyme tyrosinase. nih.gov Studies have shown that certain derivatives are significantly more potent than the reference compound, kojic acid, in inhibiting tyrosinase, and they effectively reduce melanin (B1238610) content in cell-based assays. nih.gov This line of research highlights the compound's potential in dermatology.

Beyond this specific application, the broader thiazolone scaffold is being actively explored for other therapeutic targets. Research has identified related derivatives as potent inhibitors of protein kinase DYRK1A, suggesting potential applications in neurological disorders and oncology. mdpi.comscientifiq.ai Other studies are focused on developing thiazolone-based compounds as antitubercular and antimicrobial agents. semanticscholar.orgnih.gov

| Area of Research | Therapeutic Target / Application | Reference |

|---|---|---|

| Dermatology / Cosmeceuticals | Tyrosinase inhibition / Anti-melanogenesis | nih.gov |

| Oncology / Neurology | Protein kinase DYRK1A inhibition | mdpi.comscientifiq.ai |

| Infectious Diseases | Antitubercular activity | semanticscholar.org |

| Infectious Diseases | Antimicrobial activity | nih.gov |

Future research directions for this compound are likely to involve several key themes. The first is the continued rational design of new derivatives based on detailed structure-activity relationship (SAR) studies to enhance potency and selectivity for specific biological targets. bohrium.com The use of computational tools, such as molecular docking, will be instrumental in guiding these design efforts. nih.govmdpi.com Secondly, there is a trend towards developing more efficient and environmentally friendly synthetic methodologies, such as microwave-assisted synthesis, to produce these compounds. mdpi.com Finally, researchers will continue to explore novel therapeutic applications for this versatile scaffold, expanding its potential impact on human health.

Structure

3D Structure

特性

IUPAC Name |

(5Z)-5-benzylidene-2-phenyl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NOS/c18-15-14(11-12-7-3-1-4-8-12)19-16(17-15)13-9-5-2-6-10-13/h1-11H/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEFLNHDPALKGC-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353718 | |

| Record name | (5z)-5-benzylidene-2-phenyl-1,3-thiazol-4(5h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5258-08-2 | |

| Record name | (5z)-5-benzylidene-2-phenyl-1,3-thiazol-4(5h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5z 5 Benzylidene 2 Phenyl 1,3 Thiazol 4 5h One and Its Analogues

Classical Synthetic Approaches for 1,3-Thiazol-4(5H)-one Core Formation

Traditional methods for synthesizing the 1,3-thiazol-4(5H)-one core have laid the foundation for more advanced protocols. These classical approaches often involve condensation reactions that build the heterocyclic ring system from acyclic precursors.

Knoevenagel Condensation Strategies Utilizing Rhodanine (B49660) Derivatives

The Knoevenagel condensation is a cornerstone in the synthesis of 5-arylidene derivatives of the 1,3-thiazol-4(5H)-one core. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, a rhodanine derivative, with an aldehyde or ketone.

Rhodanine and its N-substituted analogues serve as key starting materials. The active methylene group at the C-5 position of the rhodanine ring readily reacts with aromatic aldehydes, such as benzaldehyde (B42025), in the presence of a basic catalyst. Common catalysts include sodium acetate (B1210297) in acetic acid or piperidine (B6355638) in ethanol (B145695). The reaction proceeds through the formation of a stable Z-isomer as the final product. This method is widely employed for its reliability and the accessibility of the starting materials.

A plausible mechanism involves the deprotonation of the active methylene group of the rhodanine derivative by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol-type intermediate which subsequently undergoes dehydration to yield the 5-benzylidene product.

Condensation Reactions Involving Oxazolones and Thioacetic Acid

An alternative classical route involves the conversion of unsaturated azlactones (oxazolones) into the corresponding thiazolones. The Erlenmeyer-Plöchl synthesis, which produces oxazolones from the condensation of an N-acylglycine, an aromatic aldehyde, and acetic anhydride, is a key preliminary step.

The resulting 4-alkylidene-5(4)-oxazolone can then be treated with thioacetic acid in the presence of a base like triethylamine. This reaction, typically conducted at elevated temperatures, results in the replacement of the oxygen atom in the oxazolone (B7731731) ring with a sulfur atom, yielding the desired unsaturated thiazolone.

Multi-Component Reactions for One-Pot Thiazolone Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thiazolones in a single step. These reactions combine three or more reactants in a one-pot procedure, avoiding the need for isolating intermediates.

For the synthesis of the 1,3-thiazol-4(5H)-one core, an MCR could involve the reaction of an α-haloketone, a thiourea (B124793) or thiosemicarbazide, and an aromatic aldehyde. This approach leverages the principles of the Hantzsch thiazole (B1198619) synthesis within a multi-component framework to rapidly generate molecular diversity. The advantages of MCRs include reduced reaction times, higher yields, and simplified purification processes.

Hantzsch-Type Synthesis and Modifications

The Hantzsch thiazole synthesis is a fundamental method for the formation of the thiazole ring. The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-phenyl-1,3-thiazol-4(5H)-one, thiobenzamide (B147508) can be reacted with a haloacetic acid, such as bromoacetic acid.

This reaction proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The reaction conditions can be modified, for instance, by performing the reaction under acidic conditions, which can influence the regioselectivity of the cyclization. Modifications to the classical Hantzsch synthesis have been developed to improve yields and accommodate a wider range of substrates. For instance, the cyclocondensation can be carried out under basic conditions to generate a hydroxythiazoline intermediate, which is then dehydrated.

Advanced and Sustainable Synthetic Protocols

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer side products compared to conventional heating methods.

In the context of (5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one synthesis, MAOS has been successfully applied to Knoevenagel condensations. The reaction between a thiazolidinone derivative and an aromatic aldehyde can be completed in a significantly shorter time under microwave irradiation. For example, the synthesis of various 5-arylidene rhodanine derivatives has been achieved in high yields with reaction times as short as 20-40 minutes using microwave heating. This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves, which can lead to faster reaction rates and improved selectivity. The benefits of MAOS align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.

Solvent-Free and Green Chemistry Methodologies in Thiazolone Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazolones to minimize environmental impact and enhance efficiency. mdpi.comrjptonline.org Methodologies often focus on reducing or eliminating hazardous solvents, employing reusable catalysts, and utilizing energy-efficient reaction conditions such as microwave irradiation. rjptonline.orgckthakurcollege.net

Solvent-free synthesis under microwave irradiation has been effectively used for producing 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives, which are structural analogues. mdpi.com This technique offers significant advantages, including shorter reaction times, cleaner reaction profiles, and high yields. mdpi.comrjptonline.org Another prominent green strategy involves the use of ultrasound-assisted reactions, which can lead to improved selectivity, higher yields, and simpler experimental setups compared to conventional methods. mdpi.com

The development of heterogeneous and recyclable catalysts is a cornerstone of green thiazolone production. ckthakurcollege.net For instance, a recyclable cross-linked chitosan (B1678972) hydrogel has been utilized as a biocatalyst in the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.com This approach not only facilitates higher product yields by retaining reactant molecules within the catalyst's cavities but also allows for easy separation and reuse of the catalyst, aligning with sustainable chemistry principles. mdpi.com Similarly, magnetically separable nanocatalysts, such as Ag@Fe2O3 core-shell nanoparticles, have been developed for the synthesis of related benzoxazole (B165842) heterocycles, demonstrating a pathway that is environmentally friendly, uses non-toxic solvents, and allows for the efficient recovery and reuse of the catalyst. ckthakurcollege.net

Table 1: Comparison of Green Synthesis Methodologies for Thiazole and Related Heterocycles

| Methodology | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Ultrasonic Irradiation | Recyclable Chitosan Hydrogel | Shorter reaction times, high yields, improved selectivity, reusable biocatalyst. | mdpi.com |

| Microwave Irradiation | Solvent-Free | Rapid, efficient, clean reaction profiles, economical. | rjptonline.orgmdpi.com |

| Nanocatalysis | Magnetically Separable Ag@Fe2O3 | Heterogeneous, reusable, non-toxic solvent, room temperature conditions, high yield. | ckthakurcollege.net |

| Transition Metal-Free | t-BuONa-mediated, O2 oxidant | Avoids toxic oxidizing agents and transition-metal catalysts, environmentally benign. | researchgate.net |

Catalytic Systems and Their Impact on Thiazolone Synthesis Selectivity and Yield

The choice of catalyst is critical in the synthesis of this compound and its analogues, as it profoundly influences reaction rates, yields, and selectivity. A diverse range of catalytic systems, including biocatalysts, organocatalysts, and metal-based catalysts, have been explored.

Biocatalysts, such as chitosan hydrogels, have demonstrated heightened catalytic activity in thiazole synthesis. mdpi.com The amine groups within the chitosan matrix are proposed to facilitate proton abstraction, enabling the formation of a key thiolate intermediate that proceeds to the final cyclized product. mdpi.com The concentration of such catalysts directly impacts product yield, with studies showing an optimal loading is necessary to achieve maximum efficiency. mdpi.com

Organocatalysis has emerged as a powerful tool, particularly for the asymmetric synthesis of chiral thiazolone derivatives. nih.gov Bifunctional catalysts like squaramide can facilitate cascade reactions to produce complex spirothiazolidinones with excellent diastereoselectivities (>25:1 dr) and high enantioselectivities (up to 96% ee). researchgate.net These reactions proceed under mild conditions, showcasing the precision of organocatalysis in controlling stereochemistry. nih.govresearchgate.net In the Knoevenagel condensation step to form the 5-benzylidene moiety, bases such as piperidine or sodium acetate are commonly used catalysts. nih.govnih.gov

Metal-based catalysts also play a significant role. Ruthenium complexes have been used to catalyze the oxidation of thiazolidines to form the corresponding thiazolines selectively. acs.org Palladium nanoparticles supported on functionalized materials have been shown to be effective and recyclable catalysts for various C-C bond-forming reactions in the synthesis of thiazole precursors. researchgate.net Furthermore, iridium(III) complexes derived from cysteine have been successfully employed as catalysts for hydrogen-borrowing reactions, enabling the alkylation of amines with alcohols in the synthesis of thiazoline (B8809763) derivatives. researchgate.net The stability and confinement of these metal nanoparticles can promote excellent activity and recyclability. researchgate.net

Table 2: Selected Catalytic Systems in Thiazolone and Thiazoline Synthesis

| Catalyst Type | Specific Catalyst | Application | Impact on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Biocatalyst | Chitosan Hydrogel | Thiazole derivative synthesis | High yields (e.g., 87%); catalyst concentration is key. | mdpi.com |

| Organocatalyst | Piperidine / Sodium Acetate | Knoevenagel condensation | Efficiently catalyzes the formation of the C5-benzylidene bond. | nih.govnih.gov |

| Organocatalyst | Bifunctional Squaramide | Asymmetric cascade reactions | Excellent diastereoselectivity (>25:1 dr) and high enantioselectivity (up to 96% ee). | researchgate.net |

| Metal Catalyst | Ruthenium (Ru) complexes | Oxidation of thiazolidines | Highly selective conversion to 2-thiazolines (80-100%). | acs.org |

| Metal Catalyst | Palladium (Pd) Nanoparticles | C-C bond formation | Excellent yields, high selectivity, and catalyst recyclability. | researchgate.net |

Derivatization and Structural Modification Strategies for this compound

Modification of the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. Derivatization can be targeted at several reactive sites within the molecule, primarily the C2-phenyl ring, the C5-benzylidene moiety, and the N3 position of the thiazolone ring.

Strategies for Substituent Introduction at the C2, C5, and N3 Positions

Systematic structural modifications at the C2, C5, and N3 positions allow for the fine-tuning of the molecule's properties. Each position can be functionalized using distinct synthetic approaches.

C5 Position : The most common strategy for introducing diversity at the C5 position involves the Knoevenagel condensation of the 2-phenyl-1,3-thiazol-4(5H)-one core with a wide array of substituted benzaldehydes. nih.gov This method allows for the incorporation of various functional groups onto the benzylidene ring. For example, derivatives bearing hydroxyl, methoxy (B1213986), bromo, and tert-butyl groups have been synthesized to investigate structure-activity relationships. nih.govnih.govmdpi.com The reaction is typically catalyzed by a base like piperidine in ethanol or sodium acetate in acetic acid. nih.govnih.gov

C2 Position : The phenyl group at the C2 position originates from the initial thiobenzamide used in the ring-forming reaction. By using substituted thiobenzamides, one can introduce substituents onto this phenyl ring. Alternatively, the C2 position can be modified by starting with different precursors. For instance, 2-(benzylamino)thiazol-4(5H)-one can be used as a key intermediate, which is then condensed with benzaldehydes to yield derivatives with an amino linkage at C2. nih.gov Further diversity can be achieved through sulfur/nitrogen displacement reactions on a 2-thioxo-1,3-thiazolidin-4-one precursor, allowing for the introduction of various cyclic secondary amines or substituted anilines at the C2 position. mdpi.comsemanticscholar.org

N3 Position : Modification at the N3 position is typically accomplished by utilizing an N-substituted precursor prior to the condensation step that forms the benzylidene moiety. For example, the synthesis of 3-cyclohexyl-2-thioxothiazolidin-4-one analogues begins with N-cyclohexyl-substituted rhodanine. mdpi.com This N-substituted core is then reacted with various benzaldehydes to generate the final N3-functionalized products. mdpi.comnih.gov

Table 3: Derivatization Strategies for the Thiazolone Scaffold

| Position | Synthetic Strategy | Precursors | Resulting Moiety | Reference |

|---|---|---|---|---|

| C5 | Knoevenagel Condensation | 2-phenyl-1,3-thiazol-4(5H)-one + Substituted Benzaldehydes | 5-(Substituted benzylidene) | nih.govmdpi.com |

| C2 | Migratory Cyclization / Condensation | N-benzyl-2-chloroacetamide + NH4SCN, then condensation | 2-(Benzylamino) | nih.gov |

| C2 | Sulfur/Nitrogen Displacement | 5-Arylidene-2-thioxo-1,3-thiazolidin-4-one + Amines | 2-(Substituted amino) | mdpi.comsemanticscholar.org |

| N3 | Condensation with N-Substituted Core | 3-Cyclohexyl-rhodanine + Benzaldehydes | 3-Cyclohexyl | mdpi.com |

Synthesis of Hybrid Thiazolone Conjugates and Fused Heterocyclic Systems

To explore new chemical space, the thiazolone scaffold can be integrated into more complex molecular architectures, either as part of a molecular hybrid or as a component of a fused heterocyclic system.

Hybrid Thiazolone Conjugates involve covalently linking the thiazolone core to another distinct pharmacophore. This molecular hybridization strategy aims to combine the functional properties of both moieties. nih.gov Thiazolone-based hybrids have been synthesized by conjugating the core structure with other heterocyclic systems known for their biological relevance, such as pyrazoline, quinoline, indole, tetrazole, and benzoxazolone. rsc.orgresearchgate.netmdpi.comnih.gov The synthesis of these conjugates typically involves multi-step sequences where a functionalized thiazolone derivative is reacted with a suitably functionalized partner molecule to form the final hybrid compound.

Fused Heterocyclic Systems are created when the thiazolone ring shares one or more bonds with another ring system. These structures are often synthesized through intramolecular cyclization reactions or cycloaddition processes. For example, thiazolo[3,2-b] mdpi.comnih.govrsc.orgtriazol-6(5H)-one represents a system where a triazole ring is fused to the thiazolone core. smolecule.com General methods for constructing fused heterocycles that can be applied to thiazolone precursors include Thrope-Ziegler cyclization and ring-closing metathesis. researchgate.netcore.ac.uk Additionally, [3+2] cycloaddition reactions using in situ-generated N-ylides represent a powerful method for constructing fused polyheterocyclic frameworks under mild conditions. semanticscholar.org The synthesis of novel fused systems, such as 2H-thiazolo[4,5-d] mdpi.comnih.govnih.govtriazole, demonstrates the ongoing development of new scaffolds based on the thiazole nucleus. rsc.org

Stereoselective Synthesis and Control of (Z)-Isomer Geometry

The geometry of the exocyclic double bond at the C5 position is a critical structural feature of 5-benzylidene-1,3-thiazol-4(5H)-ones. The Knoevenagel condensation between 2-phenyl-1,3-thiazol-4(5H)-one and various benzaldehydes generally proceeds with high stereoselectivity, yielding the (Z)-isomer as the major or exclusive product. nih.govmdpi.com This stereochemical outcome is attributed to the thermodynamic stability of the (Z)-isomer, where the less sterically demanding group (the carbonyl oxygen of the thiazolone ring) is positioned cis to the bulky aryl group of the benzylidene moiety.

Unambiguous determination of the double-bond geometry is crucial and is typically achieved using nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov Specifically, analysis of ¹H-coupled ¹³C NMR spectra provides definitive proof of the (Z)-configuration. researchgate.net A key diagnostic tool is the vicinal coupling constant between the carbonyl carbon (C4) and the vinylic proton (Hβ), denoted as ³J(C4,Hβ). mdpi.com The magnitude of this coupling constant differs predictably between the (Z) and (E) isomers, allowing for a confident structural assignment. nih.govmdpi.com

In addition to ¹³C NMR techniques, ¹H NMR spectroscopy is also used to confirm the stereochemistry. The vinylic methine proton in the (Z)-isomer is deshielded by the adjacent C=O group and typically appears at a characteristic downfield chemical shift (e.g., 7.63–7.97 ppm), which is higher than what would be expected for the corresponding (E)-isomer. nih.gov The consistent formation of a single product in these condensation reactions simplifies purification and ensures stereochemical homogeneity. nih.gov

Table 4: Spectroscopic Data for Confirmation of (Z)-Isomer Geometry

| Compound Type | Spectroscopic Method | Key Diagnostic Feature | Observation for (Z)-Isomer | Reference |

|---|---|---|---|---|

| (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-ones | ¹H-coupled ¹³C NMR | ³J(C,Hβ) coupling constant | Differentiable value confirming geometry. | nih.govresearchgate.net |

| (Z)-5-Benzylidene-3-cyclohexyl-2-thioxothiazolidin-4-ones | ¹H-coupled ¹³C NMR | ³J(C4-Hβ) coupling constant | Used to determine trisubstituted exocyclic methylene geometry. | mdpi.com |

| (Z)-5-Benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-ones | ¹H NMR | Chemical shift of methine proton (=CH) | Deshielded proton signal observed at higher chemical shifts (7.63–7.97 ppm). | nih.gov |

Spectroscopic and Stereochemical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Z/E Stereochemistry Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of (5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one. One- and two-dimensional NMR experiments are used to map the carbon and proton framework and to definitively assign the (Z)-stereochemistry of the benzylidene group.

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. For the this compound structure, the key diagnostic signal is that of the exocyclic methine proton (=CH). This proton typically appears as a singlet in the downfield region of the spectrum. In closely related (Z)-isomers of 5-benzylidene-thiazol-4(5H)-ones, this signal is consistently observed around 7.90 ppm. semanticscholar.org The deshielding of this proton is attributed to the anisotropic effect of the nearby carbonyl group in the (Z)-configuration. The aromatic protons of the 2-phenyl and benzylidene rings typically appear as a complex multiplet in the range of 7.20–7.60 ppm. semanticscholar.org

Table 1: Representative ¹H NMR Spectral Data for the Core Structure of (Z)-5-Benzylidene-thiazol-4(5H)-ones

| Proton Assignment | Chemical Shift (δ) ppm (Typical) | Multiplicity |

| Aromatic Protons | 7.20 - 7.60 | Multiplet |

| Methine Proton (=CH) | ~7.90 | Singlet |

Note: Data is based on closely related structures and serves as a representative example. semanticscholar.org

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Key signals for this compound include the carbonyl carbon (C=O) of the thiazolone ring, which is expected in the highly deshielded region around 167-170 ppm. The carbons of the exocyclic double bond (C5 and the methine carbon) typically resonate between 125 and 135 ppm. The carbons of the two phenyl rings will also appear in the aromatic region (approximately 120-140 ppm).

A crucial technique for stereochemical assignment involves the use of ¹H-coupled ¹³C NMR. The vicinal coupling constant between the carbonyl carbon (C4) and the exocyclic methine proton (Hβ), denoted as ³J(C4,Hβ), is stereospecific. For (Z)-isomers, where the carbonyl group and the methine proton are on the same side of the double bond (a cis relationship), the coupling constant is typically small, in the range of 3.6 to 7.0 Hz. nih.gov In contrast, a larger coupling constant (≥7.5 Hz) would indicate a trans relationship, characteristic of an (E)-isomer. nih.gov For a derivative of (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one, a ³J(C,Hβ) value of 5.3 Hz was measured, definitively confirming the (Z)-geometry. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for the (Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one Skeleton

| Carbon Assignment | Chemical Shift (δ) ppm (Typical) |

| Aromatic Carbons | 120 - 140 |

| C5 (exocyclic C=C) | ~126 |

| Methine Carbon (=CH) | ~133 |

| C2 (thiazole ring) | ~158 |

| C4 (C=O) | ~169 |

Note: Data is based on closely related structures and serves as a representative example. semanticscholar.org

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that detect through-space interactions between protons that are in close proximity, typically within 5 Å. These experiments provide definitive confirmation of stereochemistry.

In the context of this compound, a NOESY or ROESY experiment would be expected to show a cross-peak between the exocyclic methine proton and the ortho-protons of the benzylidene phenyl ring. This correlation arises because, in the (Z)-isomer, these protons are on the same side of the exocyclic double bond and therefore spatially close. The absence of a significant NOE between the methine proton and the 2-phenyl group would further support the assigned stereochemistry. Such analyses have been successfully used to determine the conformation of related thiazolidin-4-one derivatives.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound is distinguished by several key absorption bands. The most prominent of these is the strong stretching vibration of the carbonyl group (C=O) in the five-membered lactam ring, which typically appears in the range of 1690-1715 cm⁻¹. semanticscholar.org Other significant absorptions include the C=C stretching of the exocyclic double bond and aromatic rings around 1590-1600 cm⁻¹, and C-H stretching vibrations for the aromatic and vinylic protons above 3000 cm⁻¹. semanticscholar.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) (Typical) | Intensity |

| Aromatic/Vinylic C-H Stretch | > 3000 | Medium |

| Carbonyl (C=O) Stretch | 1690 - 1715 | Strong |

| Alkene (C=C) Stretch | 1590 - 1600 | Medium-Strong |

| C=N Stretch | ~1462 | Medium |

Note: Data is based on closely related structures and serves as a representative example. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound, which has a molecular formula of C₁₆H₁₁NOS, the calculated exact mass can be compared to the experimentally measured value. HRMS instruments can achieve mass accuracy in the low parts-per-million (ppm) range, providing a high degree of confidence in the assigned molecular formula. This technique unequivocally distinguishes the compound from other molecules with the same nominal mass but different elemental compositions.

Elemental Analysis for Compound Purity and Composition

Elemental analysis provides a quantitative determination of the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₁₆H₁₁NOS. A close agreement between the found and calculated values, typically within ±0.4%, serves as a fundamental confirmation of the compound's purity and empirical formula.

Table 4: Theoretical Elemental Composition of C₁₆H₁₁NOS

| Element | Percentage (%) |

| Carbon (C) | 72.43 |

| Hydrogen (H) | 4.18 |

| Nitrogen (N) | 5.28 |

| Sulfur (S) | 12.08 |

| Oxygen (O) | 6.03 |

X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry

A comprehensive search of the available scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for the specific compound, this compound, has not been reported.

However, the crystal structures of closely related analogues have been determined, providing valuable insights into the likely solid-state conformation of the thiazolidinone core and the spatial arrangement of its substituents. For instance, the crystal structure of 5-Benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one reveals a slightly bent, non-planar conformation of the molecule. nih.gov In this analogue, the two crystallographically independent molecules exhibit dihedral angles of 5.01(7)° and 17.41(6)° between the mean planes of the benzylidene phenyl group and the thiazolidin-4-one moiety. nih.gov Similarly, analysis of (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, a 2-thioxo derivative, shows that the heterocyclic ring is oriented at a dihedral angle of 17.31(9)° with respect to the phenyl ring. nih.gov These findings suggest that the core structure of these compounds tends to adopt a twisted conformation in the solid state.

In the absence of a direct crystal structure for this compound, spectroscopic methods are employed for its definitive stereochemical characterization.

A pivotal technique for ascertaining the geometry of the exocyclic double bond in the broader class of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives involves the use of ¹H-coupled ¹³C NMR spectroscopy. nih.gov This method has been successfully applied to determine the double-bond stereochemistry of a series of trisubstituted alkenes within this compound family. nih.gov

The determination of the (Z)-geometry is based on the magnitude of the vicinal coupling constant (³J) between the vinylic proton (Hβ) of the benzylidene group and the carbonyl carbon (C4) of the thiazolone ring. nih.gov It has been established that vicinal coupling constants in the range of 3.6 to 7.0 Hz are indicative of the Hβ and the carbonyl carbon being on the same side of the double bond, which corresponds to a (Z)-configuration. nih.gov Conversely, larger coupling constants (typically ≥ 7.5 Hz) suggest that these groups are on opposite sides, indicating an (E)-geometry. nih.gov For a representative derivative in this class of compounds, a ³J(C,Hβ) coupling constant of 5.3 Hz was observed for the amide carbonyl carbon, unequivocally confirming the (Z)-geometry of the double bond. nih.gov This spectroscopic approach provides a reliable and definitive means of stereochemical assignment in the absence of X-ray crystallographic data.

The synthesis of this compound and its derivatives is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of the key intermediate, 2-phenylthiazol-4(5H)-one, with a substituted benzaldehyde (B42025) in the presence of a base such as piperidine (B6355638). nih.gov

Structure Activity Relationship Sar Studies of 5z 5 Benzylidene 2 Phenyl 1,3 Thiazol 4 5h One Derivatives

Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of (5Z)-5-benzylidene-2-phenyl-1,3-thiazol-4(5H)-one derivatives is highly sensitive to the nature and placement of substituents on both the benzylidene and the 2-phenyl rings. Research has demonstrated that modifying these aromatic rings can significantly modulate activities such as tyrosinase inhibition, anticancer, and anti-inflammatory effects.

Studies on tyrosinase inhibitors have revealed that hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the benzylidene ring are critical for activity. For instance, derivatives with a 4-hydroxyl group on the benzylidene ring show significant tyrosinase inhibitory potential. The introduction of a second hydroxyl group to create a 2,4-dihydroxy substitution pattern results in a compound that is 189-fold more potent than the standard inhibitor, kojic acid. mdpi.com Conversely, replacing the hydroxyl group with a bromo substituent at the 3-position dramatically reduces activity. mdpi.com

In the context of anticancer activity, the presence of small alkoxy groups, such as methoxy and ethoxy, on the benzylidene ring has been shown to have a high impact on the antileukemic properties of these compounds. researchgate.net For anti-inflammatory applications, derivatives with a 4-methoxy group on the benzylidene ring combined with a 4-chloro substitution on the 2-phenyl ring have demonstrated potent inhibition of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory pathways. nih.gov

The following table summarizes the effects of various substituents on the tyrosinase inhibitory activity of this compound derivatives.

| Substituent on Benzylidene Ring | Biological Activity (Tyrosinase Inhibition IC₅₀ in µM) | Reference |

|---|---|---|

| 4-Hydroxy | Potent | mdpi.com |

| 2,4-Dihydroxy | Very Potent (189x > Kojic Acid) | mdpi.com |

| 3-Methoxy, 4-Hydroxy | 121.1 ± 2.72 | mdpi.com |

| 3-Bromo | 253.7 ± 1.87 (Reduced Activity) | mdpi.com |

| 3,5-Dibromo | 87.2 ± 0.63 (Slightly Increased vs. 3-Bromo) | mdpi.com |

| 3-Ethoxy | 73.8 ± 2.02 | mdpi.com |

Positional Effects of Substituents on Pharmacological Potency and Selectivity

The position of a substituent on the aromatic rings can be as crucial as its chemical nature in determining the pharmacological potency and selectivity of the derivatives. Isomeric compounds, where the same functional group is located at different positions, often exhibit vastly different biological activities.

This principle is clearly illustrated in studies of tyrosinase inhibitors. Derivatives featuring a resorcinol (B1680541) moiety (2,4-dihydroxyphenyl) on the benzylidene portion are exceptionally potent inhibitors. mdpi.com However, shifting the hydroxyl groups to form a catechol moiety (3,4-dihydroxyphenyl) also results in strong activity, indicating that the relative positioning of these hydrogen-bonding groups is key to interacting with the enzyme's active site. mdpi.com

Similarly, for antibacterial activity, a nitro (-NO₂) group at the meta-position (C-3) of the benzylidene ring was found to be favorable for efficacy. Shifting this same group to the ortho-position (C-2) resulted in a derivative with reduced potency. A comparable effect was observed with a hydroxyl group; a 2-hydroxy substituent conferred better activity than a 4-hydroxy substituent. researchgate.net This highlights that specific spatial arrangements are required for optimal interaction with the biological target.

The table below illustrates the impact of substituent position on the biological activity of these compounds.

| Substituent & Position (Benzylidene Ring) | Biological Target | Observed Effect on Potency | Reference |

|---|---|---|---|

| 2,4-Dihydroxy vs. 3,4-Dihydroxy | Tyrosinase | Both confer potent activity, with 2,4-dihydroxy being particularly strong. | mdpi.com |

| 3-Nitro vs. 2-Nitro | Bacteria | 3-Nitro derivative is more potent than the 2-Nitro derivative. | researchgate.net |

| 2-Hydroxy vs. 4-Hydroxy | Bacteria | 2-Hydroxy derivative shows higher potency. | researchgate.net |

| 2-Methoxy/Ethoxy | Leukemia Cell Lines | High impact on antileukemic activity. | researchgate.net |

Influence of Exocyclic Double Bond Configuration on Biological Efficacy

Synthetic procedures for these compounds, typically involving a Knoevenagel condensation, predominantly yield the thermodynamically more stable (Z)-isomer. mdpi.comnih.gov The configuration is routinely confirmed using nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov The planarity and rigidity conferred by the C5-benzylidene group are crucial for activity. The conjugation of the exocyclic double bond with the C4-carbonyl group makes the molecule an electrophilic Michael acceptor. nih.gov This feature is believed to be one reason for the diverse biological activities observed, as it allows the compound to potentially form covalent bonds with nucleophilic residues (such as cysteine) in target proteins. nih.govnih.gov

The fixed (Z)-geometry locks the molecule into a specific conformation, which is essential for fitting into the binding pocket of a target enzyme or receptor. This defined three-dimensional structure is a key element in the rational design of more potent and selective derivatives. While the (E)-isomers are not typically isolated or tested due to their lower stability, the consistent finding of high activity in the (Z)-isomers underscores the importance of this specific spatial arrangement for biological function. nih.gov

Bio-isosteric Replacements and Their Impact on Structure-Activity Relationships

Bio-isosteric replacement is a strategy in drug design where an atom or a group of atoms is exchanged with another that possesses similar physical or chemical properties. This approach is used to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce toxicity.

In the this compound series, the 2-phenyl ring has been a target for bio-isosteric replacement. Studies on 5-lipoxygenase inhibitors have shown that this moiety is important for activity. nih.gov For example, replacing the phenyl ring with other aromatic systems or modifying its substituents can significantly alter the inhibitory profile. The introduction of a 4-chloro substituent on the 2-phenyl ring was found to produce a highly potent 5-LO inhibitor. nih.gov

The core thiazol-4-one ring itself can be considered a bio-isostere of other five-membered heterocyclic rings used in medicinal chemistry. For instance, its structure has been designed to mimic features of thiazolidinedione, a scaffold known for its anti-melanogenic and antidiabetic properties. nih.gov This mimicry allows the thiazol-4-one core to engage with similar biological targets.

The following table provides examples of bio-isosteric replacements and their observed impact.

| Original Group | Bio-isosteric Replacement | Position | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Phenyl | 4-Chlorophenyl | 2 | Increased potency for 5-lipoxygenase inhibition. | nih.gov |

| Thiazolidinedione (scaffold mimicry) | 2-Phenyl-1,3-thiazol-4(5H)-one | Core Scaffold | Conferred potent tyrosinase inhibitory activity. | nih.gov |

Development of Pharmacophore Models and Ligand-Based Drug Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and trigger a response. nih.gov This approach is a cornerstone of ligand-based drug design, especially when the 3D structure of the target protein is unknown.

For the this compound class of compounds, SAR data provide the foundation for developing such models. For example, in the design of tyrosinase inhibitors, a clear pharmacophore emerges. Key features include:

One or two hydrogen bond donors (provided by hydroxyl groups) on the benzylidene ring. nih.gov

An aromatic ring (the benzylidene ring itself).

A planar scaffold to ensure proper orientation of these features.

In silico docking studies have supported these models by showing that potent derivatives can bind strongly to the active sites of both mushroom and human tyrosinases. nih.gov The modeling suggests that these compounds act as competitive inhibitors by occupying the same binding pocket as the enzyme's natural substrate. nih.gov

The general principles of ligand-based design for this scaffold involve identifying a set of active compounds and computationally abstracting their common structural features in 3D space. semanticscholar.org This generated pharmacophore hypothesis can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the model and are likely to be active, thereby accelerating the discovery of novel drug candidates. semanticscholar.org

Mechanistic Investigations of Biological Interactions Pre Clinical Focus

Cellular Mechanisms of Action (In Vitro)

The anticancer properties of derivatives of (5z)-5-benzylidene-2-phenyl-1,3-thiazol-4(5h)-one have been further elucidated through in vitro cellular studies, which have highlighted their ability to induce programmed cell death and halt the proliferation of cancer cells.

Analogues of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one have demonstrated a remarkable ability to induce apoptosis in cancer cells, with a notable degree of selectivity for cancer cells over normal cells. nih.govresearchgate.net Certain compounds within this family have been found to be even more potent at inducing apoptosis than the parent compounds. nih.govresearchgate.net A significant aspect of this pro-apoptotic activity is its independence from the P-glycoprotein efflux pump, suggesting that these compounds could be effective in treating multidrug-resistant cancers. nih.govresearchgate.net

The cytotoxic and anti-proliferative effects of derivatives of the core thiazolidinone structure have been observed in a variety of cancer cell models.

A library of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones was screened for their ability to inhibit cell proliferation in several tumor cell lines, including Huh7 D12, Caco2, MDA-MB 231, HCT 116, PC3, and NCI-H2. mdpi.com

Among the tested compounds, (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one showed notable antitumor activity in Caco2 and HCT 116 cell lines. mdpi.com Another derivative also displayed moderate activity against the HCT 116 cell line. mdpi.com

| Cell Line | Derivative | IC50 (μM) | Source |

|---|---|---|---|

| Caco2 | (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | 8 | mdpi.com |

| HCT 116 | (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | 6 | mdpi.com |

| HCT 116 | (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 12 | mdpi.com |

While general anti-proliferative activity was noted, specific IC50 values for the direct derivatives of this compound against MCF-7, BT-474, Huh7 D12, MDA-MB 231, PC3, and NCI-H2 cell lines were not detailed in the reviewed literature. mdpi.com

Anti-Melanogenic Mechanisms via Tyrosinase Expression Modulation

The compound this compound and its derivatives have been investigated for their potential to inhibit melanin (B1238610) production, a process known as melanogenesis. The primary mechanism explored is the modulation of tyrosinase, the key enzyme in this pathway.

Derivatives of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one, referred to as (Z)-BPTs, have been designed based on the structural features of known tyrosinase inhibitors. nih.gov In studies using B16F10 melanoma cells, certain (Z)-BPT derivatives demonstrated a concentration-dependent decrease in intracellular melanin content. nih.gov The anti-melanogenic efficacy of some of these derivatives surpassed that of kojic acid, a well-established anti-melanogenic agent. nih.gov

Further studies on structurally related analogs, such as (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives, have shown similar effects. One particular analog not only directly inhibited tyrosinase activity but also suppressed the protein levels of tyrosinase and the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis-related genes. nih.gov

Table 1: Effect of (Z)-BPT Derivatives on Cellular Tyrosinase Activity

| Compound | Concentration (µM) | Cellular Tyrosinase Activity (% of control) |

|---|---|---|

| Derivative 1 | 5 | Reduced |

| 10 | Further Reduced | |

| 20 | Significantly Reduced | |

| Derivative 2 | 5 | Reduced |

| 10 | Further Reduced | |

| 20 | Significantly Reduced |

| Kojic Acid | - | Used as positive control |

This table is interactive. You can sort and filter the data.

Antioxidant Pathways and Radical Scavenging Mechanisms

The antioxidant capacity of these compounds has been evaluated using several standard assays, including the scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) cation radicals. nih.govmdpi.com For instance, certain (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives exhibited potent antioxidant activity against ABTS cation radicals and DPPH radicals. nih.gov

In addition to scavenging synthetic radicals, these compounds have also shown efficacy in reducing reactive oxygen species (ROS) within cellular models. nih.govmdpi.com For example, a (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one analog with a catechol group demonstrated strong scavenging activity against DPPH and ABTS radicals and was also found to reduce ROS levels in B16F10 cells. nih.gov Similarly, other analogs have been shown to scavenge peroxynitrite, a reactive nitrogen species (RNS). nih.gov

The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. The specific substitutions on the benzylidene ring of the molecule have been shown to significantly influence the antioxidant potency of the derivatives. mdpi.commdpi.com

Table 2: Radical Scavenging Activity of Selected Thiazol-4(5H)-one Analogs

| Radical | Analog | Scavenging Efficacy |

|---|---|---|

| DPPH | Analog with 3,4-dihydroxyl group | 77% |

| Analog with 2,4-dihydroxyl group | 51% | |

| ABTS+ | Various analogs | Moderate to strong |

| ROS | Various analogs | Effective scavenging |

This table is interactive. You can sort and filter the data.

Antibacterial and Antifungal Mechanisms of Action

The antibacterial and antifungal potential of compounds structurally related to this compound has been a subject of investigation. While specific data on the named compound is limited, studies on closely related 5-benzylidenethiazolidin-4-ones provide insights into their antimicrobial mechanisms.

These compounds have demonstrated efficacy against a range of bacterial and fungal strains. nih.govnih.gov For example, certain 5-benzylidenethiazolidin-4-one derivatives have shown activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Streptococcus pneumoniae, and Streptococcus pyogenes. nih.gov The antimicrobial activity is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. nih.gov

The proposed mechanisms of action are multifaceted. In bacteria, molecular docking studies have suggested that these compounds may act by inhibiting enzymes crucial for cell wall synthesis, such as MurB. nih.gov In fungi, potential targets include enzymes like CYP51 (lanosterol 14α-demethylase) and dihydrofolate reductase, which are essential for ergosterol (B1671047) biosynthesis and nucleic acid synthesis, respectively. nih.gov The inhibition of these enzymes disrupts critical cellular processes, leading to the suppression of microbial growth.

Furthermore, some derivatives have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. nih.gov For instance, certain 5-methylthiazole-based thiazolidinones were found to reduce Pseudomonas aeruginosa biofilm formation by more than 50% at their minimum inhibitory concentration (MIC). nih.gov

Table 3: Antimicrobial Activity of Related Thiazolidinone Derivatives

| Organism Type | Species | Activity | Potential Mechanism of Action |

|---|---|---|---|

| Bacteria | E. coli | Good activity for some derivatives | Inhibition of MurB |

| B. cereus | Good activity for some derivatives | Inhibition of MurB | |

| MRSA | Some derivatives more potent than ampicillin | - |

| Fungi | C. albicans | Good activity, some more potent than ketoconazole (B1673606) | Inhibition of CYP51 and dihydrofolate reductase |

This table is interactive. You can sort and filter the data.

Investigation of Specific Biological Effects (e.g., anticonvulsant effects, plant growth promotion)

Beyond the extensively studied anti-melanogenic and antioxidant properties, derivatives of the thiazol-4(5H)-one scaffold have been explored for other specific biological activities, notably anticonvulsant effects.

Research into the anticonvulsant properties of related thiazolidinone derivatives has shown promising results in preclinical models of epilepsy. For instance, the compound 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone demonstrated high anticonvulsant activity in a pentylenetetrazole (PTZ)-induced kindling model in mice, which mimics chronic epileptogenesis. mdpi.com The activity of this compound was found to be superior to that of Celecoxib and weaker than sodium valproate. mdpi.com

The proposed mechanism for the anticonvulsant effect involves the modulation of neuroinflammatory pathways. The aforementioned derivative was shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, in the brain. mdpi.com By inhibiting the cyclooxygenase pathway of the arachidonic acid cascade, the compound exerts an anti-inflammatory effect, which is believed to contribute to its anticonvulsant action. mdpi.com Furthermore, this compound was found to reduce levels of 8-isoprostane, a marker of oxidative stress, and neuron-specific enolase, a marker of neuronal damage, suggesting neuroprotective properties. mdpi.com

While there is a growing body of research on the anticonvulsant potential of this class of compounds, information regarding the specific effect of this compound on plant growth promotion is not extensively documented in the available scientific literature. The primary focus of research for this particular scaffold has been on its therapeutic applications in human health.

Table 4: Anticonvulsant Activity of a Related Thiazolidinone Derivative

| Model | Compound | Effect | Proposed Mechanism |

|---|

| PTZ-induced kindling | 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | High anticonvulsant activity | Inhibition of COX-1 and COX-2, particularly COX-2; Anti-inflammatory and neuroprotective effects |

This table is interactive. You can sort and filter the data.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one |

| (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one |

| Kojic acid |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone |

| Celecoxib |

| Sodium valproate |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

Computational Chemistry Approaches for 5z 5 Benzylidene 2 Phenyl 1,3 Thiazol 4 5h One Research

Molecular Docking Simulations for Elucidating Ligand-Target Interactions and Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. plos.org This technique is crucial in structure-based drug design for understanding ligand-receptor interactions and predicting binding affinity. plos.orgmdpi.com For derivatives of (5Z)-5-Benzylidene-2-phenyl-1,3-thiazol-4(5H)-one, docking simulations have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

Research has shown that thiazolone derivatives can bind to various key proteins implicated in cancer and other diseases. For instance, docking studies have been conducted on targets like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and tyrosinase. mdpi.comtexilajournal.comnih.gov These simulations reveal the specific binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov In a study on anti-melanogenic compounds, derivatives of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one were docked into the active sites of both mushroom and human tyrosinase models. nih.govmdpi.com The results indicated strong binding, supporting the experimentally observed inhibitory activity. nih.govmdpi.com The docking scores, which represent the binding energy, help in ranking potential inhibitors and prioritizing them for further experimental validation. nih.govnih.gov

| Compound Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| (Z)-BPT 1 | Human Tyrosinase | -6.1 | His367, Phe347 | π-π stacking, Hydrophobic |

| (Z)-BPT 2 | Human Tyrosinase | -6.8 | His367, Val377, Phe347 | π-π stacking, Hydrophobic |

| (Z)-BPT 3 | Human Tyrosinase | -6.2 | His367, Ser375 | π-π stacking, Hydrogen Bond |

| Thiazole (B1198619) Derivative 4c | EGFR | -7.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| Thiazole Derivative 4c | CDK2 | -8.2 | Leu83, Lys33 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Analysis, Stability, and Dynamic Binding Processes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes, stability, and binding processes of a ligand-protein complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can validate the stability of this pose and reveal the dynamic nature of the interactions. mdpi.com

For thiazolone scaffolds, MD simulations are employed to assess the stability of the docked complexes within the biological environment. nih.govnih.gov These simulations can confirm whether the key interactions identified in docking are maintained over a period of nanoseconds. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability of the protein and the ligand in the binding pocket. nih.gov Such studies on related 5-(substituted benzylidene) thiazolidine-2,4-diones have been used to confirm the stability of ligand binding to targets like protein-tyrosine phosphatase 1B (PTP1B). mdpi.com This approach helps in refining the understanding of the binding mechanism and ensures that the computationally predicted binding mode is physically realistic and stable.

Quantum Chemical Calculations (QM Methods) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govresearchgate.net These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and reactivity. purdue.eduuchicago.eduaps.org For this compound, QM methods can be used to optimize its three-dimensional structure and calculate fundamental properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. Furthermore, QM methods can predict spectroscopic properties, such as IR and NMR spectra, which are invaluable for structural confirmation of synthesized compounds. plos.orgjmaterenvironsci.com Theoretical investigations into the electronic states of the core thiazole ring have been performed using ab initio methods, providing a deep understanding of its absorption spectra and electronic transitions. researchgate.netresearchgate.net

| QM Parameter | Significance in Molecular Analysis |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and helps predict sites for electrophilic and nucleophilic attack. |

| Calculated Vibrational Frequencies | Allows for the theoretical prediction of IR spectra, aiding in experimental characterization. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design of New Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized molecules.

For thiazole and thiazolone derivatives, both 2D- and 3D-QSAR studies have been successfully applied. researchgate.netnih.gov These models are built using a training set of compounds with known activities and then validated using a test set. dmed.org.ua Descriptors used in these models can be electronic, steric, hydrophobic, or topological in nature. The resulting QSAR equations provide a quantitative framework for understanding which structural modifications are likely to enhance biological activity. dmed.org.ua For example, a QSAR study on thiazolones as HCV NS5B polymerase inhibitors helped to identify the key structural features required for high potency. benthamscience.com These models are powerful tools for guiding the design of new analogues of this compound with improved therapeutic potential.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

In the drug discovery pipeline, a compound must not only be potent but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Predicting these properties early in the process is crucial for avoiding late-stage failures. In silico ADME prediction tools are widely used to evaluate the drug-likeness of compounds. nih.gov

For derivatives of this compound, computational models are used to predict properties like lipophilicity (logP), aqueous solubility, human oral absorption, and potential to cross the blood-brain barrier. texilajournal.complos.org Furthermore, these tools assess compliance with established drug-likeness guidelines such as Lipinski's Rule of Five and Veber's rules. texilajournal.comtexilajournal.com Studies on 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones have demonstrated favorable predicted properties for absorption and bioavailability, with low predicted toxicity levels, enhancing their suitability for further development. texilajournal.comtexilajournal.com These predictions are vital for lead optimization, helping chemists to modify the lead structure to improve its ADME profile without compromising its biological activity. texilajournal.com

| ADME Parameter | Predicted Value Range for Thiazolones | Importance in Drug Development |

|---|---|---|

| LogP (Lipophilicity) | 4.41 - 5.77 | Influences absorption, solubility, and membrane permeability. texilajournal.com |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with passive molecular transport through membranes. nih.gov |

| Human Oral Absorption | > 70% | Indicates the fraction of the drug absorbed from the gut into the bloodstream. nih.gov |

| Lipinski's Rule of Five | 0-1 violations | A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. texilajournal.com |

| Veber's Rule | Compliant | Relates to oral bioavailability based on TPSA and the number of rotatable bonds. nih.gov |

Cheminformatics and Virtual Screening Applications in Thiazolone Discovery

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. In drug discovery, a key application is virtual screening, which is the process of computationally screening vast libraries of molecules to identify those that are most likely to bind to a drug target. plos.org This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally. jddtonline.info

Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening utilizes molecular docking to fit a large number of compounds into the active site of a target protein. plos.org Ligand-based methods, on the other hand, use information from known active molecules, such as QSAR models or pharmacophore models, to find other molecules with similar properties. austinpublishinggroup.com Both approaches have been used in the discovery of new thiazolone derivatives. jddtonline.infoaustinpublishinggroup.com For instance, a structure-based virtual screening of the ZINC database was used to identify novel thiazole derivatives as potential inhibitors for a bacterial quorum-sensing receptor. plos.org These high-throughput computational techniques are essential for efficiently exploring the vast chemical space and identifying novel hits based on the this compound scaffold.

Chemical Reactivity and Novel Synthetic Transformations

Photochemical Reactions: [2+2]-Photocycloaddition and Stereo-control in Thiazolone Systems

The exocyclic carbon-carbon double bond in (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones is amenable to [2+2]-photocycloaddition reactions, a powerful method for constructing cyclobutane (B1203170) rings. nih.gov Irradiation of these thiazolones in a solution like dichloromethane (B109758) (CH2Cl2) with blue light (e.g., 465 nm) prompts the [2+2] photocycloaddition of the exocyclic C=C bonds. nih.govacs.org This process leads to the formation of dispirocyclobutanes. nih.gov

A remarkable feature of this reaction is its high stereoselectivity. nih.govacs.org Among the eleven possible isomers that could be formed, the ε-isomer, resulting from a 1,3 head-to-tail syn coupling, is predominantly produced, often in yields exceeding 90%. nih.govacs.org This level of stereo-control is noteworthy when compared to similar photocycloaddition reactions involving related substrates like 4-arylidene-5(4H)-oxazolones, suggesting that the thiazolone scaffold imparts a higher degree of selectivity to the process. nih.gov The reaction proceeds efficiently in various solvents and is unaffected by the presence of oxygen. nih.govacs.org

Table 1: Stereoselectivity in the [2+2]-Photocycloaddition of Selected (Z)-4-Aryliden-5(4H)-thiazolones

| Thiazolone Derivative | Major Isomer Formed | Isomer Ratio/Yield | Reference |

|---|---|---|---|

| 2a | Single isomer | >95% | nih.gov |

| 2b | Mixture of two isomers | 80:20 | nih.gov |

| 2d | Mixture of two isomers | >80:20 | nih.gov |

| 2g | Single isomer | >95% | nih.gov |

| 2h | Single isomer | >95% | nih.gov |

Data derived from NMR analysis of the resulting cyclobutanes. nih.gov

Ring-Opening Reactions and Subsequent Cyclization Pathways

The thiazolone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be initiated under both basic and Lewis acidic conditions. nih.gov When (Z)-4-aryliden-5(4H)-thiazolones are treated with a base in an alcohol solvent (e.g., NaOR/ROH), the heterocyclic ring opens via alcoholysis. nih.gov This initial ring-opening is followed by an intramolecular S-attack on the exocyclic C=C bond, which then leads to a cyclization event. nih.gov This pathway results in the formation of new heterocyclic structures known as dihydrothiazoles. nih.gov

Interestingly, a similar ring-opening can be observed under Lewis acidic conditions. In the presence of BF3·OEt2 in methanol (B129727), the thiazolone ring can be opened. nih.gov This reactivity is also harnessed in photochemical reactions where the Lewis acid promotes methanolysis of one of the thiazolone rings in the initially formed cyclobutane dimer, leading to a monospirocyclobutane structure containing ester and thioamide groups. nih.govacs.org

Formation of Novel Heterocyclic Scaffolds from Thiazolones (e.g., dihydrothiazoles)

The ring-opening and subsequent cyclization of (Z)-4-aryliden-5(4H)-thiazolones provide a synthetic route to novel heterocyclic scaffolds, specifically dihydrothiazoles. nih.gov Following a base-catalyzed ring-opening in an alcohol, the subsequent intramolecular cyclization yields dihydrothiazoles as a mixture of cis (RS/SR) and trans (RR/SS) isomers, often with high diastereomeric excess. nih.gov The trans-(RR/SS)-dihydrothiazole diastereoisomers can typically be isolated in their pure form through column chromatography. nih.gov

Notably, the formation of these dihydrothiazoles is not limited to basic conditions. The treatment of the starting thiazolones with the Lewis acid BF3·OEt2 in methanol, even without a base, can also yield dihydrothiazoles. nih.gov This dual reactivity under different catalytic conditions highlights the versatility of thiazolones as precursors for generating diverse heterocyclic systems. nih.gov

Influence of Lewis Acids and Other Catalysts on Reactivity and Selectivity

Lewis acids, particularly boron trifluoride etherate (BF3·OEt2), exert a significant influence on the chemical transformations of (Z)-4-aryliden-5(4H)-thiazolones. nih.govresearchgate.net In the context of photochemical [2+2] cycloadditions, the presence of BF3·OEt2 in methanol dramatically alters the reaction's outcome. nih.govacs.org Instead of the dispirocyclobutanes formed under direct irradiation, the reaction yields monospirocyclobutanes with complete stereoselectivity, again affording the ε-isomer. nih.govacs.org This change is attributed to a Lewis acid-promoted ring-opening of one thiazolone ring by methanolysis after the initial photocycloaddition. nih.govresearchgate.net The Lewis acid appears to foster the nucleophilic attack of methanol at the carbonyl carbon. researchgate.net

The influence of catalysts extends beyond photochemical reactions. As mentioned, BF3·OEt2 can also facilitate the formation of dihydrothiazoles from thiazolones in methanol. nih.gov The catalytic activity is not limited to Lewis acids. The initial condensation reaction to form the benzylidene thiazolone itself often employs a base catalyst like piperidine (B6355638). nih.gov Furthermore, the ring-opening and cyclization pathway to dihydrothiazoles is effectively catalyzed by bases such as sodium alkoxides. nih.gov This demonstrates that the choice of catalyst is a critical factor in directing the reactivity of thiazolones and achieving selective synthesis of complex molecular architectures. nih.govrsc.org

Table 2: Summary of Catalytic Influence on Thiazolone Reactivity

| Reaction Type | Catalyst/Condition | Product Type | Key Outcome | Reference |

|---|---|---|---|---|

| [2+2]-Photocycloaddition | Blue light (465 nm) | Dispirocyclobutane | High stereoselectivity (ε-isomer) | nih.govacs.org |

| [2+2]-Photocycloaddition | Blue light (456 nm), BF3·OEt2, MeOH | Monospirocyclobutane | Full stereoselectivity (ε-isomer), ring-opening | nih.govacs.orgresearchgate.net |

| Ring-Opening/Cyclization | NaOR/ROH (Base) | Dihydrothiazole | Formation of cis/trans isomers | nih.gov |

Potential Applications and Future Research Directions

Pre-clinical Drug Discovery and Lead Optimization Efforts Based on Biological Activities

The thiazolone core is a well-established pharmacophore, and (5Z)-5-benzylidene-2-phenyl-1,3-thiazol-4(5h)-one, along with its derivatives, has been the subject of numerous pre-clinical studies. These investigations have unveiled a broad spectrum of biological activities, positioning this class of compounds as promising candidates for lead optimization in drug discovery programs.